

Application Notes and Protocols: Allyl (3-methylbutoxy)acetate as a Flavoring Agent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl (3-methylbutoxy)acetate**

Cat. No.: **B1266693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (3-methylbutoxy)acetate, also known by synonyms such as allyl amyl glycolate, is a synthetic flavoring ingredient recognized for its potent and complex fruity aroma.^{[1][2][3][4]} It is classified as FEMA GRAS (Generally Recognized As Safe) with the designated number 2062, permitting its use in various food and beverage applications.^[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of **Allyl (3-methylbutoxy)acetate** as a flavoring agent.

Flavor Profile: **Allyl (3-methylbutoxy)acetate** possesses a strong, fruity, and green aroma with a distinct pineapple character.^{[1][5][6]} Its profile is often described as having notes of green apple skin and a juicy, tropical quality, with some sources also noting a subtle sulfurous aspect.
^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Allyl (3-methylbutoxy)acetate** is presented in Table 1 for easy reference. This data is crucial for understanding its behavior in different food matrices and during processing.

Property	Value	Reference
Synonyms	Allyl amyl glycolate, Allyl isoamyl glycolate	[3][7]
CAS Number	67634-00-8	[3]
FEMA Number	2062	[1]
Molecular Formula	C10H18O3	[8]
Molecular Weight	186.25 g/mol	[8]
Appearance	Clear, colorless to pale yellow liquid	[1][5][8]
Odor	Strong, fruity, green, pineapple, tropical	[1][5][6]
Boiling Point	206-226 °C	[6]
Density	0.937 g/mL at 25 °C	[6]
Refractive Index	n20/D 1.4317	[6]
Solubility	Insoluble in water	[6]
Log P	2.72	[8]

Applications in Food and Beverages

Allyl (3-methylbutoxy)acetate is a versatile flavoring agent suitable for a variety of food and beverage products where a fruity, pineapple, or tropical note is desired. Due to its oil-soluble nature, appropriate dispersion methods are necessary for aqueous systems.

Recommended Applications:

- Beverages: Fruit juices, carbonated soft drinks, and alcoholic beverages.
- Confectionery: Hard candies, chewing gum, gummies, and chocolates.[5][9]
- Baked Goods: Fillings for pastries and cakes.

- Dairy Products: Yogurts and ice creams.

Suggested Use Levels:

While specific regulatory limits should always be consulted, typical use levels for potent fruity esters like **Allyl (3-methylbutoxy)acetate** are generally low. Starting concentrations for sensory evaluation are recommended in the parts per million (ppm) range, with adjustments based on the food matrix and desired flavor intensity.

Experimental Protocols

Sensory Evaluation Protocol

This protocol outlines a method for determining the sensory threshold and flavor profile of **Allyl (3-methylbutoxy)acetate** in a model beverage system.

Objective: To characterize the flavor profile and determine the detection and recognition thresholds of **Allyl (3-methylbutoxy)acetate**.

Materials:

- **Allyl (3-methylbutoxy)acetate**
- Ethanol (food grade)
- Sugar solution (10% sucrose in spring water)
- Glass tasting vessels
- Trained sensory panel (8-12 members)

Procedure:

- Stock Solution Preparation: Prepare a 1% solution of **Allyl (3-methylbutoxy)acetate** in food-grade ethanol.
- Serial Dilutions: Create a series of dilutions from the stock solution in the 10% sugar solution to achieve concentrations ranging from 0.01 ppm to 10 ppm.

- Triangle Test (Detection Threshold): Present panelists with three samples, two of which are the sugar solution (control) and one containing a low concentration of the flavor. Ask panelists to identify the odd sample. The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is the detection threshold.
- Descriptive Analysis (Flavor Profile): Provide panelists with samples at a concentration above the recognition threshold. Ask them to describe the aroma and flavor attributes using a standardized lexicon of terms (e.g., fruity, green, pineapple, sweet, acidic). The intensity of each attribute can be rated on a scale (e.g., 1-9).
- Data Analysis: Analyze the triangle test data using statistical tables. For the descriptive analysis, calculate the mean intensity scores for each attribute to generate a flavor profile.

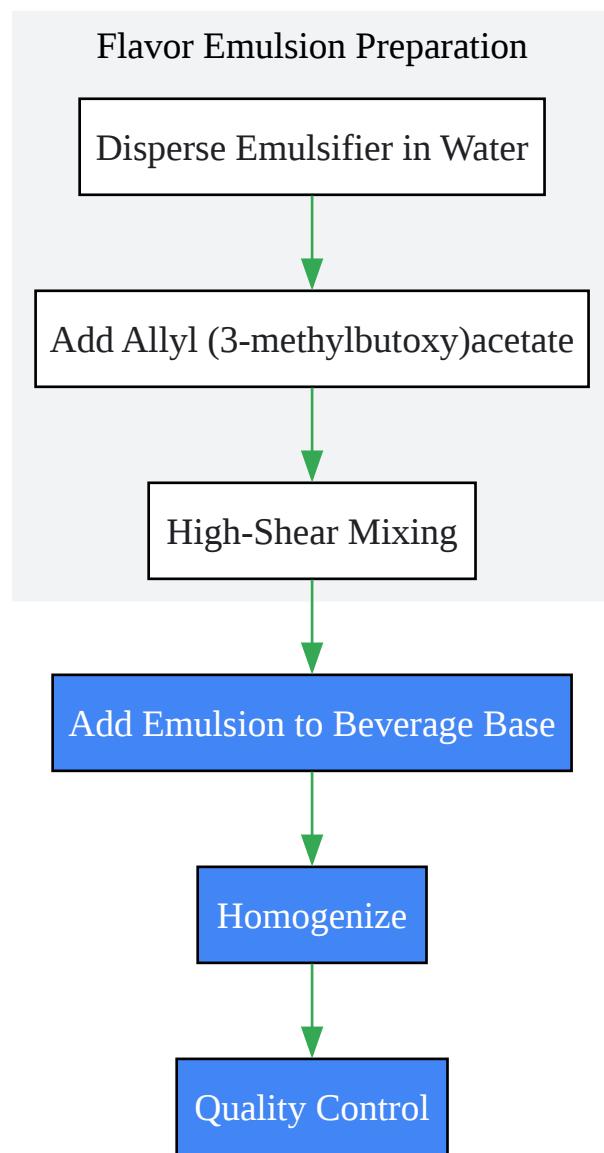
Sensory Evaluation Workflow

Application Protocol for a Beverage

This protocol describes how to incorporate the oil-soluble **Allyl (3-methylbutoxy)acetate** into a clear, aqueous beverage.

Objective: To create a stable, flavored beverage with a target concentration of **Allyl (3-methylbutoxy)acetate**.

Materials:


- **Allyl (3-methylbutoxy)acetate**
- Emulsifier (e.g., gum arabic, modified food starch)
- Beverage base (water, sugar, citric acid)
- High-shear mixer or homogenizer

Procedure:

- Emulsion Preparation: Create a concentrated flavor emulsion. Disperse the emulsifier in a portion of the beverage's water phase. Slowly add the **Allyl (3-methylbutoxy)acetate** while

mixing at high speed with a high-shear mixer until a stable oil-in-water emulsion is formed.

- Dosing: Add the flavor emulsion to the final beverage base at the desired concentration.
- Homogenization: For improved stability, pass the final beverage through a homogenizer.
- Quality Control: Evaluate the beverage for clarity, flavor profile, and stability over time.

[Click to download full resolution via product page](#)

Beverage Application Workflow

Application Protocol for Confectionery (Hard Candy)

This protocol details the incorporation of **Allyl (3-methylbutoxy)acetate** into a hard candy formulation.

Objective: To produce a hard candy with a uniform and stable flavor.

Materials:

- **Allyl (3-methylbutoxy)acetate**
- Sugar
- Corn syrup
- Water
- Citric acid (optional)
- Candy thermometer

Procedure:

- Candy Base Preparation: In a saucepan, combine sugar, corn syrup, and water. Heat to a boil, stirring until the sugar is dissolved.
- Cooking: Continue to cook the mixture without stirring until it reaches the hard-crack stage (149-154 °C).
- Cooling and Flavor Addition: Remove the saucepan from the heat and let it cool slightly (to around 120-130 °C). Add the **Allyl (3-methylbutoxy)acetate** and citric acid (if using) and stir quickly and thoroughly to ensure even distribution.
- Molding and Cooling: Pour the hot candy mixture into molds and allow it to cool completely at room temperature.
- Packaging: Once cooled and hardened, remove the candies from the molds and wrap them individually to prevent moisture absorption.

Note: For oil-soluble flavors, it is crucial to add them at a lower temperature after the main cooking phase to prevent flavor loss through volatilization.[10]

Quantification Protocol using GC-MS

This protocol provides a general method for the quantification of **Allyl (3-methylbutoxy)acetate** in a liquid food matrix, such as a soft drink, using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Objective: To accurately determine the concentration of **Allyl (3-methylbutoxy)acetate** in a beverage sample.

Materials:

- Beverage sample containing **Allyl (3-methylbutoxy)acetate**
- Internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample)
- Organic solvent for extraction (e.g., dichloromethane, hexane)
- Sodium chloride
- Anhydrous sodium sulfate
- GC-MS system

Procedure:

- Sample Preparation:
 - Spike a known volume of the beverage sample with the internal standard.
 - Add sodium chloride to the sample to increase the ionic strength and improve extraction efficiency.
 - Perform a liquid-liquid extraction by adding the organic solvent and shaking vigorously.
 - Allow the layers to separate and collect the organic layer.

- Dry the organic extract with anhydrous sodium sulfate.
- Concentrate the extract to a final volume under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Inject an aliquot of the concentrated extract into the GC-MS system.
 - Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Set up a temperature program to achieve good separation of the analyte from other matrix components.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for both **Allyl (3-methylbutoxy)acetate** and the internal standard.
- Quantification:
 - Create a calibration curve using standards of known concentrations of **Allyl (3-methylbutoxy)acetate** and a fixed concentration of the internal standard.
 - Calculate the concentration of **Allyl (3-methylbutoxy)acetate** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GC-MS Quantification Workflow

Stability Testing Protocol

This protocol outlines a method for assessing the stability of **Allyl (3-methylbutoxy)acetate** in a finished product over time.

Objective: To evaluate the chemical and sensory stability of **Allyl (3-methylbutoxy)acetate** in a chosen food or beverage product under different storage conditions.

Materials:

- Packaged food/beverage product containing **Allyl (3-methylbutoxy)acetate**

- Environmental chambers (for controlled temperature and humidity)
- GC-MS system
- Trained sensory panel

Procedure:

- Storage Conditions: Store packaged product samples under various conditions, including:
 - Refrigerated (4 °C)
 - Ambient (20-25 °C)
 - Accelerated (e.g., 35-40 °C)
- Time Points: Establish a schedule for pulling samples for analysis (e.g., time 0, 1 month, 3 months, 6 months, 12 months).
- Analytical Testing: At each time point, analyze the concentration of **Allyl (3-methylbutoxy)acetate** using the GC-MS protocol described above.
- Sensory Evaluation: At each time point, conduct a sensory analysis (e.g., descriptive analysis) to assess any changes in the flavor profile, such as a decrease in the desired fruity notes or the development of off-flavors.
- Data Analysis: Plot the concentration of **Allyl (3-methylbutoxy)acetate** over time for each storage condition to determine its degradation kinetics. Correlate the analytical data with the sensory evaluation results to establish the product's shelf life with respect to flavor stability.

Safety and Handling

While **Allyl (3-methylbutoxy)acetate** is GRAS for its intended use as a flavoring agent, it is important to handle the concentrated material with appropriate safety precautions in a laboratory or industrial setting.

- Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

- Storage: Store in a cool, dry place in a tightly sealed container, away from heat and direct sunlight.
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS [openagrар.de]
- 2. ir.lib.seu.ac.lk [ir.lib.seu.ac.lk]
- 3. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cgxj4479-prod.admin.mysiluzan.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Master the Art of Adding Flavour to chocolate with Oils [coeurdexocolat.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. lynnscakeandcandy.com [lynnscakeandcandy.com]
- 9. dolceflav.com [dolceflav.com]
- 10. reddit.com [reddit.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Allyl (3-methylbutoxy)acetate as a Flavoring Agent]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266693#use-of-allyl-3-methylbutoxy-acetate-as-a-flavoring-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com